(E)-3-(2-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one

Description

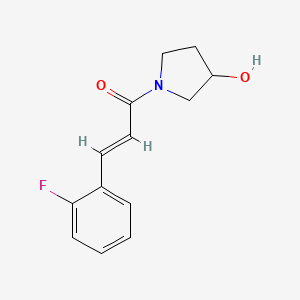

The compound (E)-3-(2-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone (enone) system. Its structure includes a 2-fluorophenyl group at the β-position and a 3-hydroxypyrrolidine moiety at the α-position (Figure 1). These features make it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry .

Properties

IUPAC Name |

(E)-3-(2-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO2/c14-12-4-2-1-3-10(12)5-6-13(17)15-8-7-11(16)9-15/h1-6,11,16H,7-9H2/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHUXIGIGCTKRZ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C=CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1O)C(=O)/C=C/C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one, also known by its CAS number 1562838-37-2, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and sources.

The molecular formula of this compound is , with a molecular weight of 235.25 g/mol. The structure features a fluorophenyl group and a hydroxypyrrolidin moiety, which may contribute to its biological properties.

Research indicates that compounds like this compound may exhibit various biological activities, including:

- Antioxidant Activity : The compound may help in reducing oxidative stress, which is crucial in preventing cellular damage.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, particularly in models of neurodegenerative diseases such as ALS (amyotrophic lateral sclerosis) where protein aggregation is a concern .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological effects of this compound. For instance:

- Cell Viability Assays : Studies using various cell lines have shown that this compound can modulate cell viability in response to stressors, indicating its potential as a protective agent against cell death .

Case Study 1: Neuroprotective Activity

In a study focusing on neuroprotection, this compound was tested in a model of ALS. Results indicated that the compound could extend the survival of motor neurons by inhibiting protein aggregation associated with mutant SOD1 proteins. The effective concentration (EC50) was noted to be significantly lower than other compounds in the same class, highlighting its potency .

Case Study 2: Antioxidant Properties

Another research effort examined the antioxidant capacity of this compound. Using DPPH and ABTS assays, it was found that this compound demonstrated a dose-dependent reduction in free radicals, suggesting its potential utility in formulations aimed at oxidative stress-related conditions .

Comparative Analysis

| Activity | This compound | Other Compounds |

|---|---|---|

| Antioxidant Capacity | Moderate to High (dependent on concentration) | Variable |

| Neuroprotective Effects | Significant in ALS models | Less effective |

| Cytotoxicity | Low toxicity observed at therapeutic doses | Varies widely |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Observations:

Substituent Effects on Solubility: The hydroxyl group on the pyrrolidine ring in the target compound increases polarity compared to non-hydroxylated analogs like (E)-3-phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one .

Fluorine Position : Ortho-substituted fluorophenyl groups (target compound) may induce steric hindrance and alter dipole moments compared to para-substituted derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) .

Hydrogen Bonding: The 3-hydroxypyrrolidine group provides H-bond donor capacity, contrasting with electron-rich substituents like ethoxy () or amine groups ().

Electronic and Steric Considerations

- Ortho vs. In contrast, para-fluorine in analogs like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one allows greater aromatic ring coplanarity .

- Hydroxyl vs. Amine Groups: The hydroxyl group in the target compound offers moderate H-bonding compared to stronger basicity in dimethylamino-substituted analogs (), which may influence pharmacokinetic properties like membrane permeability.

Preparation Methods

Aldol Condensation for Propenone Formation

A common approach to synthesize the propenone scaffold is through an aldol condensation between an appropriate acetophenone derivative and an aldehyde. For the target compound:

- Starting materials: 2-fluoroacetophenone and an aldehyde derivative that can be further functionalized or already contains the pyrrolidine substituent.

- Reaction conditions: Base-catalyzed condensation (e.g., NaOH or KOH in ethanol or methanol), often under reflux.

- Outcome: Formation of (E)-3-(2-fluorophenyl)prop-2-en-1-one intermediate with high stereoselectivity favoring the (E)-isomer.

Introduction of the 3-Hydroxypyrrolidin-1-yl Group

Two main synthetic routes are reported for attaching the 3-hydroxypyrrolidin-1-yl substituent:

Route A: Reductive amination of the propenone intermediate

- The propenone intermediate is reacted with 3-hydroxypyrrolidine under reductive amination conditions.

- Reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride are used to reduce the imine intermediate.

- This step requires careful control to avoid over-reduction or side reactions.

Route B: Nucleophilic substitution using pyrrolidine derivatives

- The propenone intermediate bearing a good leaving group (e.g., tosylate or halide) at the 1-position is reacted with 3-hydroxypyrrolidine.

- Polar solvents like dichloromethane or tetrahydrofuran (THF) are used.

- Bases such as triethylamine facilitate the substitution.

- Reaction temperature is maintained at room temperature or slightly elevated to optimize yield.

Oxidation and Functional Group Transformations

- The hydroxyl group on the pyrrolidine ring can be introduced by oxidation of a corresponding pyrrolidine alcohol precursor using Dess-Martin periodinane or similar oxidants.

- Alternatively, selective reduction of a ketone intermediate to the secondary alcohol is performed using lithium aluminum hydride (LAH) or sodium borohydride.

Purification and Characterization

- The crude product is purified by preparative high-performance liquid chromatography (HPLC) or column chromatography.

- Characterization is performed by NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and stereochemistry.

Research Findings and Optimization

- Research indicates that the use of polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane improves reaction yields and selectivity in substitution reactions involving pyrrolidine derivatives.

- Reductive amination yields can be affected by the solubility of intermediates; poor solubility of iminium salts may lead to enamine formation instead of the fully reduced amine, which can be an interesting derivative itself.

- The choice of reducing agent and reaction temperature critically influences the preservation of sensitive substituents such as fluorine atoms on the aromatic ring.

- Functional group interconversions such as oxidation with Dess-Martin periodinane provide mild and efficient conditions for aldehyde or ketone formation from alcohol precursors.

Comparative Data Table of Preparation Methods

Q & A

Q. What are the recommended synthetic routes for (E)-3-(2-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via the Claisen-Schmidt condensation reaction. A ketone (e.g., 3-hydroxypyrrolidin-1-yl acetophenone) reacts with a fluorophenyl-substituted aldehyde in the presence of a base (e.g., NaOH or KOH) under reflux conditions in ethanol or methanol. Key parameters include:

Q. How can structural characterization of this compound be systematically performed?

A multi-technique approach is essential:

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., triclinic system with unit cell parameters Å, Å, Å, ) .

- NMR spectroscopy : and NMR identify the enone structure (e.g., δ 7.8–8.1 ppm for α,β-unsaturated ketone protons) .

- FT-IR : Strong C=O stretch at ~1680 cm and C-F stretch at ~1220 cm .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial activity : Agar diffusion assays against S. aureus and E. coli (MIC values 12.5–50 µg/mL) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or phosphatases (IC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced Research Questions

Q. How can nonlinear optical (NLO) properties of this compound be experimentally and theoretically evaluated?

- Experimental : Hyper-Rayleigh scattering (HRS) measures first hyperpolarizability (), with reported values ~50 × 10 esu for fluorinated enones .

- Computational : Density Functional Theory (DFT) using B3LYP/6-31G(d) basis set calculates dipole moment () and polarizability (). Discrepancies >10% between experimental and theoretical results may arise from crystal packing effects .

Q. What crystallographic strategies resolve electron density ambiguities in the enone moiety?

- High-resolution XRD : Collect data to for 0.8 Å resolution. Refinement with SHELXL using anisotropic displacement parameters reduces R-factor to <0.05 .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., F···H contacts contribute ~8% to crystal stability) .

Q. How do computational models reconcile discrepancies between experimental and theoretical data?

- DFT vs. XRD : Optimize geometry at the M06-2X/def2-TZVP level. Adjust for solvent effects (PCM model) and compare bond lengths (e.g., C=O: 1.22 Å experimental vs. 1.24 Å theoretical) .

- TD-DFT for UV-Vis : Predict (e.g., 320 nm) and compare with experimental spectra. Deviations >5 nm suggest unaccounted solvent polarity .

Q. What strategies mitigate regioselectivity challenges during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.